molecular formula C24H25N3O4 B11002215 2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-[4-(morpholin-4-ylcarbonyl)phenyl]quinazolin-4(3H)-one

2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-[4-(morpholin-4-ylcarbonyl)phenyl]quinazolin-4(3H)-one

Cat. No.: B11002215
M. Wt: 419.5 g/mol
InChI Key: VFTVGCWVNWADIM-UHFFFAOYSA-N
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Description

2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-[4-(morpholin-4-ylcarbonyl)phenyl]quinazolin-4(3H)-one is a complex organic compound with a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-[4-(morpholin-4-ylcarbonyl)phenyl]quinazolin-4(3H)-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone ring.

    Substitution Reactions:

    Morpholin-4-ylcarbonyl Group Addition: This step involves the reaction of the quinazolinone derivative with morpholine and a suitable carbonyl source, such as phosgene or triphosgene, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-[4-(morpholin-4-ylcarbonyl)phenyl]quinazolin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-[4-(morpholin-4-ylcarbonyl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-phenylquinazolin-4(3H)-one
  • 2-methyl-3-[4-(morpholin-4-ylcarbonyl)phenyl]quinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-[4-(morpholin-4-ylcarbonyl)phenyl]quinazolin-4(3H)-one exhibits unique properties due to the presence of both the 2-methylprop-2-en-1-yl group and the morpholin-4-ylcarbonyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

2-methyl-6-(2-methylprop-2-enoxy)-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C24H25N3O4/c1-16(2)15-31-20-8-9-22-21(14-20)24(29)27(17(3)25-22)19-6-4-18(5-7-19)23(28)26-10-12-30-13-11-26/h4-9,14H,1,10-13,15H2,2-3H3

InChI Key

VFTVGCWVNWADIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)N4CCOCC4

Origin of Product

United States

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